Desmethylxanthohumol

Description

Properties

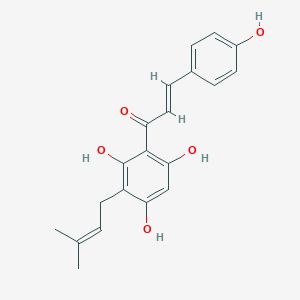

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSADYLVRMROPL-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315295 | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115063-39-3 | |

| Record name | Desmethylxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115063393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLXANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L48JN7T3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desmethylxanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desmethylxanthohumol: A Technical Guide to Natural Sources, Biosynthesis, and Isolation from Hops

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX) is a prenylated chalcone of significant scientific interest, primarily found in the hop plant (Humulus lupulus L.). As the direct biosynthetic precursor to xanthohumol and a pro-estrogen that converts to the potent phytoestrogen 8-prenylnaringenin, DMX stands as a key molecule in the study of flavonoid biochemistry and its therapeutic potential. This technical guide provides an in-depth overview of the natural occurrence of DMX, its biosynthesis within the hop plant, and detailed methodologies for its extraction, isolation, and purification. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Natural Sources and Distribution of Desmethylxanthohumol

Desmethylxanthohumol is a secondary metabolite almost exclusively associated with the hop plant (Humulus lupulus), a member of the Cannabaceae family.[1] Its presence is not uniformly distributed throughout the plant; the highest concentrations are found within the lupulin glands of the female inflorescences, commonly known as hop cones.[2][3] These glands produce a resin rich in various bioactive compounds, including bitter acids (α-acids and β-acids) and other prenylflavonoids.[4][5]

While the cones are the primary source, DMX has also been detected in other parts of the plant. Quantitative analysis has confirmed the presence of DMX in the leaves and male inflorescences of fully grown hop plants, albeit at lower concentrations than in the cones.[6][7][8] The concentration of DMX, along with other key metabolites like xanthohumol and bitter acids, gradually increases as the female inflorescences develop into mature cones.[6][7] Notably, the relative content of DMX to xanthohumol can vary significantly between different hop varieties, a crucial factor for selecting starting material for isolation.[7] Generally, DMX content is approximately one-fifth of the xanthohumol content in hop extracts.[9]

Table 1: Quantitative Content of Desmethylxanthohumol (DMX) in Hop Varieties

The following table summarizes the concentration of DMX found in various hop cultivars at different developmental stages, as determined by High-Performance Liquid Chromatography (HPLC).

| Hop Variety | Plant Part | Developmental Stage | DMX Content (% w/w) | Xanthohumol (XN) Content (% w/w) | DMX to XN Ratio | Reference |

| Golding | Female Cones | Fully Grown | 0.22 | 0.38 | 0.58 | [7][10] |

| Wye Challenger | Female Cones | Fully Grown | 0.55 | 0.71 | 0.78 | [7][10] |

| Wye Target | Female Cones | Fully Grown | 0.08 | 0.62 | 0.13 | [7][10] |

| Admiral | Female Cones | Fully Grown | 0.06 | 0.44 | 0.14 | [7][10] |

| Whitbread Golding Variety | Female Cones | Fully Grown | 0.04 | 0.39 | 0.10 | [7][10] |

| Taurus | Lupulin Glands | Ripe | Not explicitly quantified, but detected alongside high levels of Xanthohumol (11.7 mg/g FW) | 1.17 (estimated from FW) | - | [3] |

| Various | Leaves | Fully Grown | Detected, but lower than cones | Detected, but lower than cones | Variety Dependent | [6][8] |

| Various | Male Inflorescences | Flowering | Low concentrations detected | Low concentrations detected | Variety Dependent | [6][7] |

Biosynthesis of Desmethylxanthohumol

DMX is a product of the flavonoid biosynthetic pathway, which intersects with terpenoid metabolism in the lupulin glands of hops.[11] The synthesis involves a series of enzymatic reactions starting from the amino acid phenylalanine. DMX itself is a key intermediate, serving as the direct precursor to xanthohumol, the most abundant prenylflavonoid in hops.[12]

The established biosynthetic sequence is as follows:

-

Phenylpropanoid Pathway : Phenylalanine is converted to p-coumaroyl-CoA through the action of enzymes including Phenylalanine Ammonialyase (PAL) and Cinnamate-4-Hydroxylase (C4H).[13]

-

Chalcone Synthesis : A type III polyketide synthase, Chalcone Synthase (CHS_H1), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[12][13]

-

Prenylation : The key step in forming DMX is the addition of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the naringenin chalcone backbone. This reaction is catalyzed by a hop-specific aromatic prenyltransferase, HlPT1L.[13]

-

Methylation : DMX is subsequently methylated to form xanthohumol. This final step is catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase (OMT1), which specifically methylates the 6'-hydroxyl group of DMX.[2][11]

Isolation and Purification from Hops

The recovery of pure DMX from hop material involves a multi-step process encompassing extraction, fractionation, and final purification. The selection of methods depends on the desired scale, purity, and available equipment.

General Experimental Workflow

A typical workflow for isolating DMX begins with the extraction from dried and milled hop cones, followed by chromatographic steps to separate it from the complex matrix of co-extracted compounds like bitter acids, other flavonoids, and lipids.

Experimental Protocols

Protocol 1: Solid-Liquid Extraction (Maceration)

This protocol is a standard laboratory method for obtaining a crude extract rich in prenylflavonoids.[14]

-

Preparation : Dry hop cones are ground into a fine powder to increase the surface area for extraction.

-

Maceration : The hop powder (e.g., 500 g) is macerated in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (e.g., 2.5 L) at room temperature with agitation for 12-24 hours.[14]

-

Filtration : The mixture is filtered through gravity filtration or vacuum filtration to separate the plant material (marc) from the solvent extract.

-

Re-extraction : The marc is typically re-extracted one or two more times with fresh solvent to ensure exhaustive extraction of target compounds.

-

Concentration : The filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical fluids, most commonly CO₂, as the extraction solvent. While supercritical CO₂ is highly effective for non-polar compounds like bitter acids and essential oils, its polarity must be modified to efficiently extract more polar prenylflavonoids like DMX.[4]

-

Standard SFE (for co-extraction) : Extraction with pure supercritical CO₂ will yield an extract containing primarily hop acids and oils, leaving most prenylflavonoids in the plant material.[4]

-

Modified SFE : To extract DMX, a polar co-solvent (e.g., 5-20% ethanol) is added to the CO₂ stream. This increases the polarity of the supercritical fluid, enabling the solubilization of DMX.

-

Alternative Solvent SFE : Solvents that are liquid under pressure and more polar than CO₂, such as dimethyl ether (DME), can be used. DME has been shown to be significantly more effective at extracting xanthohumol, and by extension DMX, than pure CO₂ or propane.[4]

-

Typical Conditions (DME) : Temperature: 40-60°C; Pressure: 50-100 bar.[4]

-

Protocol 3: Purification by Vacuum-Liquid Chromatography (VLC)

VLC is a preliminary fractionation step to separate the crude extract into fractions of increasing polarity.

-

Column Packing : A sintered glass funnel is packed with silica gel.

-

Sample Loading : The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., chloroform) and loaded onto the silica gel.

-

Elution : The column is eluted under vacuum with a solvent gradient of increasing polarity, for example, a petroleum ether–ethyl acetate–methanol gradient.[14]

-

Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing DMX. DMX-containing fractions are then pooled for further purification.

Protocol 4: High-Purity Isolation by Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used for the final purification of DMX to a high degree of purity.

-

System : A preparative HPLC system equipped with a high-capacity C18 column (e.g., 250 x 22 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD) is used.[15]

-

Mobile Phase : A gradient elution is typically employed using a binary solvent system, such as:

-

Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

-

Gradient Program : A linear gradient from a lower to a higher concentration of Solvent B over 30-60 minutes is developed to resolve DMX from closely eluting impurities.

-

Detection & Collection : DMX is detected by its characteristic UV absorbance (typically monitored around 370 nm). The corresponding peak is collected using an automated fraction collector.

-

Post-Processing : The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified DMX.

Table 2: Summary of Isolation and Purification Techniques for DMX

| Technique | Principle | Typical Solvents/Conditions | Purpose in Workflow | Advantages / Disadvantages |

| Maceration | Solid-liquid diffusion | Ethanol, Methanol | Crude Extraction | Simple, scalable; High solvent consumption. |

| Supercritical Fluid Extraction (SFE) | Extraction with supercritical fluid | CO₂ + polar co-solvent (EtOH); Dimethyl Ether (DME) | Crude Extraction | Green technology, tunable selectivity; High initial equipment cost. |

| Vacuum-Liquid Chromatography (VLC) | Adsorption chromatography | Silica gel; Gradient of Petroleum ether-EtOAc-MeOH | Fractionation | Rapid, low cost; Lower resolution than HPLC. |

| Preparative HPLC | Reverse-phase partition chromatography | C18 stationary phase; Water/Acetonitrile or Water/Methanol mobile phase | High-Purity Isolation | High resolution and purity; Lower throughput, high solvent cost. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography | n-hexane/ethyl acetate/methanol/water (e.g., 5:5:4:3 v/v) | High-Purity Isolation | No solid support (no irreversible adsorption), high sample loading; Emulsion formation can be an issue.[16] |

Biological Activity and Relevant Signaling Pathways

DMX is not only a biosynthetic intermediate but also a biologically active molecule. Its activities are often linked to its role as a pro-estrogen and its chemopreventive properties. Hop prenylflavonoids are known to modulate several critical cellular signaling pathways involved in cell proliferation and inflammation, such as PI3K-Akt and NF-κB.[9]

One well-documented mechanism of its chemoprotective action is the induction of Phase II detoxification enzymes, specifically NAD(P)H:quinone oxidoreductase 1 (QR1 or Quinone Reductase).[14]

-

Mechanism : Quinone Reductase is an enzyme that catalyzes the two-electron reduction of quinones to hydroquinones. This prevents the one-electron reduction that can lead to the formation of reactive oxygen species (ROS) and subsequent oxidative DNA damage.

-

Induction : DMX, along with xanthohumol, acts as a potent inducer of QR. By increasing the expression and activity of this enzyme, DMX enhances the cell's ability to detoxify carcinogenic quinones and protects against oxidative stress.[14]

Conclusion

Desmethylxanthohumol is a pivotal flavonoid unique to the hop plant, serving as both a key biosynthetic precursor and a bioactive compound with significant potential. Understanding its distribution across different hop varieties is essential for selecting optimal starting material. While conventional solvent extraction remains a viable method for its recovery, advanced techniques like supercritical fluid extraction with polar modifiers offer greener alternatives. High-resolution chromatographic methods, particularly preparative HPLC and HSCCC, are indispensable for obtaining DMX at the high purity required for pharmacological studies and drug development. Further research into its specific molecular targets and signaling pathways will continue to unveil its therapeutic promise.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. xanthohumol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xanthohumol Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Biosynthesis of Desmethylxanthohumol in Humulus lupulus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a pivotal intermediate in the biosynthesis of xanthohumol, a prenylated chalcone found in the glandular trichomes of the hop plant (Humulus lupulus). Xanthohumol and its derivatives have garnered significant attention from the scientific community for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding the biosynthetic pathway of DMX is crucial for the metabolic engineering of hops to enhance the production of these valuable secondary metabolites. This technical guide provides an in-depth overview of the core biosynthetic pathway of DMX, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.

The Core Biosynthetic Pathway of Desmethylxanthohumol

The biosynthesis of desmethylxanthohumol is a multi-step enzymatic process that takes place in the lupulin glands of hop cones.[1] The pathway begins with precursors from the general phenylpropanoid pathway and the malonate pathway.

The key enzymatic steps are:

-

Chalcone Synthesis: The process is initiated by the enzyme chalcone synthase (CHS_H1) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3] A chalcone isomerase-like protein (CHIL2) has been shown to enhance the activity of CHS_H1.[4]

-

Prenylation: The subsequent and defining step is the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the naringenin chalcone molecule. This reaction is catalyzed by a prenyltransferase , specifically HlPT1L , to yield desmethylxanthohumol.[4] The prenyl group is supplied by the methylerythritol 4-phosphate (MEP) pathway, which is active in the lupulin glands.[1]

Desmethylxanthohumol can then be methylated by the enzyme O-methyltransferase 1 (OMT1) to produce xanthohumol.[1][5]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of desmethylxanthohumol and its subsequent conversion to xanthohumol.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Catalytic Efficiency (Vmax/Km) | Source |

| OMT1 | Desmethylxanthohumol | 18 | Not Reported | Not Reported | [5] |

| OMT1 | S-adenosyl-L-methionine (SAM) | 286 | Not Reported | Not Reported | [5] |

Table 2: Concentration of Desmethylxanthohumol (DMX) and Xanthohumol (XN) in Different Hop Cultivars

| Hop Cultivar | DMX (% w/w) | XN (% w/w) | Source |

| Wye Challenger | Data not specified | Data not specified | [1] |

| Wye Target | Data not specified | Data not specified | [1] |

| Golding | Data not specified | Data not specified | [1] |

| Admiral | Data not specified | Data not specified | [1] |

| Whitbread Golding Variety | Data not specified | Data not specified | [1] |

| Taurus | Not Quantified | 1.17% (in lupulin glands, fresh weight) | [5] |

Concentrations of DMX and XN can vary significantly based on cultivar, developmental stage, and growing conditions.[1]

Table 3: Relative Gene Expression of Biosynthetic Enzymes in Humulus lupulus Tissues

| Gene | Lupulin Glands | Cones (Early Stage) | Cones (Mid Stage) | Cones (Late Stage) | Leaves | Stems | Roots |

| OMT1 | Highest | High | High | High | Low | Low | Low |

| CHS_H1 | High | High | High | High | Low | Low | Low |

| HlPT1L | High | High | High | High | Low | Low | Low |

This table represents a qualitative summary of relative expression levels based on multiple studies. Expression of these genes is predominantly localized to the lupulin glands.[4][5]

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes (General Protocol)

This protocol describes a general workflow for the expression and purification of enzymes like CHS_H1, HlPT1L, and OMT1 in a heterologous host such as Escherichia coli.

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target gene (e.g., CHS_H1) from Humulus lupulus cDNA using gene-specific primers with appropriate restriction sites.

-

Ligate the PCR product into a suitable expression vector (e.g., pET vector with a His-tag).

-

Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α) and verify the sequence.

-

-

Protein Expression:

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

In Vitro Enzyme Assays

a) Chalcone Synthase (CHS_H1) Activity Assay

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

10 µM p-coumaroyl-CoA

-

30 µM malonyl-CoA

-

Purified CHS_H1 enzyme (1-5 µg)

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-UV at 370 nm to detect and quantify the naringenin chalcone product.

b) Prenyltransferase (HlPT1L) Activity Assay

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

50 µM naringenin chalcone (substrate)

-

50 µM DMAPP (prenyl donor)

-

Purified (or microsomal fraction containing) HlPT1L enzyme

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by extracting with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Resuspend the residue in methanol.

-

Analyze the product by HPLC-UV or LC-MS to detect and quantify desmethylxanthohumol.

c) O-Methyltransferase (OMT1) Activity Assay

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

20 µM desmethylxanthohumol

-

300 µM S-adenosyl-L-methionine (SAM)

-

Purified OMT1 enzyme (1-5 µg)

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-UV at 370 nm to detect and quantify the xanthohumol product.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction:

-

Harvest fresh Humulus lupulus tissue (e.g., lupulin glands, leaves).

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Design and validate qPCR primers for the target genes (CHS_H1, HlPT1L, OMT1) and a suitable reference gene (e.g., GAPDH, actin).

-

Prepare the qPCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers (final concentration of 200-500 nM each)

-

Diluted cDNA template

-

-

Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

-

HPLC Quantification of Desmethylxanthohumol

-

Sample Preparation:

-

Dry and grind hop cone material to a fine powder.

-

Extract a known weight of the powder with methanol or ethanol, often with sonication.

-

Filter the extract and, if necessary, dilute it to an appropriate concentration.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 370 nm.

-

Quantification: Use a calibration curve generated from a pure standard of desmethylxanthohumol.

-

Visualizations

Caption: Biosynthetic pathway of desmethylxanthohumol in Humulus lupulus.

Caption: General workflow for in vitro enzyme activity assays.

Caption: Workflow for gene expression analysis using RT-qPCR.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human cytochrome P450 enzymes by hops (Humulus lupulus) and hop prenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Desmethylxanthohumol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX), a naturally occurring prenylated chalcone found in hops (Humulus lupulus L.), is a compound of significant interest in the scientific community. As a direct biosynthetic precursor to the potent phytoestrogen 8-prenylnaringenin, DMX itself exhibits a range of biological activities, including antiproliferative, antioxidant, and pro-apoptotic effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Desmethylxanthohumol. It includes detailed summaries of its biological activities with available quantitative data, methodologies for key experimental procedures, and visual representations of its known signaling pathways to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Desmethylxanthohumol, systematically named (E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one, is a member of the chalcone class of flavonoids. Its structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, with a prenyl group attached to one of the rings.

Table 1: Chemical and Physical Properties of Desmethylxanthohumol

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

| Synonyms | 2',4,4',6'-Tetrahydroxy-3'-(3-methyl-2-butenyl)chalcone | |

| CAS Number | 115063-39-3 | |

| Molecular Formula | C₂₀H₂₀O₅ | |

| Molecular Weight | 340.37 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 154-155 °C | |

| Solubility | Soluble in DMSO, ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Limited solubility in water. | [1] |

| Stability | Isomerizes in aqueous media. Solutions are reported to be unstable and should be prepared fresh. | |

| pKa (Predicted) | 7.35 ± 0.50 |

Biological Activities and Mechanisms of Action

Desmethylxanthohumol has demonstrated a variety of biological effects, primarily investigated in the context of cancer research. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antiproliferative and Pro-apoptotic Activity

DMX has been shown to inhibit the growth of various cancer cell lines. This activity is often attributed to its ability to induce apoptosis, or programmed cell death.

Table 2: IC₅₀ Values of Desmethylxanthohumol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| PC-3 | Prostate Cancer | > 50 | [2] |

| DU145 | Prostate Cancer | > 50 | [2] |

Note: One study reported DMX as the "least active compound" among related flavonoids in inhibiting the growth of PC-3 and DU145 prostate cancer cells, with IC₅₀ values greater than 50 µM.[2] Further research across a broader range of cancer cell lines is necessary to fully characterize its antiproliferative potency.

The pro-apoptotic mechanism of chalcones like DMX is often linked to the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Antioxidant Activity

As a phenolic compound, Desmethylxanthohumol possesses antioxidant properties, enabling it to scavenge free radicals and potentially mitigate oxidative stress. The antioxidant capacity can be evaluated using various in vitro assays.

Table 3: Antioxidant Activity of Desmethylxanthohumol

| Assay | IC₅₀ (µg/mL) | Reference(s) |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available | |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available |

Modulation of Cellular Signaling Pathways

The biological effects of Desmethylxanthohumol and its close analog, Xanthohumol, are often mediated through their interaction with critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Xanthohumol has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[3] This leads to the suppression of NF-κB's translocation to the nucleus and the subsequent downregulation of its target genes, which include anti-apoptotic proteins and inflammatory cytokines. It is plausible that DMX exerts a similar inhibitory effect.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is crucial for regulating cell proliferation, differentiation, and apoptosis. Studies on Xanthohumol have shown that it can suppress the activation of the ERK1/2 pathway, leading to cell cycle arrest and apoptosis.[4]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Xanthohumol has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[5]

References

- 1. glpbio.com [glpbio.com]

- 2. Anti-proliferative properties of prenylated flavonoids from hops (Humulus lupulus L.) in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Desmethylxanthohumol: A Pivotal Precursor in Flavonoid Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a naturally occurring prenylated chalcone found in the female inflorescences (cones) of the hop plant (Humulus lupulus L.). While present in smaller quantities than its methylated derivative, xanthohumol (XN), DMX serves as a crucial biosynthetic intermediate and a versatile precursor for the synthesis of other potent flavonoids.[1] Its unique chemical structure, featuring hydroxyl groups at the 2', 4', and 6' positions, facilitates its conversion into two major classes of flavonoids: the O-methylated chalcone, xanthohumol, and the highly bioactive prenylated flavanones, 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN).[2][3] This guide provides an in-depth technical overview of DMX's role as a precursor, detailing the biosynthetic and chemical conversion pathways, experimental protocols, and the biological significance of its derivatives.

Conversion Pathways of Desmethylxanthohumol

DMX is a branch-point metabolite that can be directed toward different flavonoid structures through enzymatic or chemical processes.

Enzymatic Methylation to Xanthohumol

In the hop plant's lupulin glands, DMX is the direct precursor to xanthohumol, the most abundant prenylated flavonoid in hops.[2][4] This conversion is a highly specific O-methylation reaction catalyzed by the enzyme S-adenosyl-L-methionine–dependent O-methyltransferase 1 (OMT1).[5][6] The enzyme transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 6'-hydroxyl group of DMX, yielding xanthohumol.[2][7] This final step clarifies the xanthohumol biosynthetic pathway and is a key target for metabolic engineering efforts.[2][6]

Caption: Enzymatic conversion of DMX to Xanthohumol via OMT1.

Isomerization to 6- and 8-Prenylnaringenin

Due to the presence of free hydroxyl groups at the C-2' and C-6' positions, DMX can readily undergo intramolecular cyclization to form a racemic mixture of the flavanones 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN).[1][3] This isomerization is not typically enzymatic in hops but is facilitated by thermal treatment or changes in pH, such as during the wort boiling process in brewing.[3][8] Of the two isomers, 8-PN is of particular interest as it is recognized as one of the most potent phytoestrogens discovered to date.[3][9]

Caption: Isomerization of DMX to 6-PN and 8-PN.

Quantitative Data on DMX Conversion

Optimizing the conversion of DMX to 8-PN is a key goal for producing high-value food supplements and therapeutic agents. Studies have focused on solid-state isomerization using spent hops (the residual material after supercritical CO₂ extraction) as a source of DMX.

| Parameter | Condition | 8-PN Content (mg/100g DW) | Relative Increase (%) | Reference |

| Starting Material | Untreated Spent Hops | 17.1 | - | [10] |

| Temperature | 50 °C | 22.4 | ~31% | [10] |

| Temperature | 70 °C | 29.1 | ~72% | [10] |

| Optimized Conditions | 60 °C, 8 days, 0.3% wt. MgO | - | ~72% (final content of 29.1 mg/100g) | [10] |

Table 1: Isomerization of Desmethylxanthohumol to 8-Prenylnaringenin in Spent Hops.

Experimental Protocols

Protocol: Solid-State Isomerization of DMX to 8-PN

This protocol is based on the method for enriching 8-PN content in spent hops.[10]

-

Starting Material: Use spent hops of the variety Vital, post-extraction with supercritical carbon dioxide. The material contains endogenous DMX.

-

Catalyst Preparation: Prepare a 0.3% (by weight) mixture of magnesium oxide (MgO) with the spent hops. Ensure homogenous mixing.

-

Incubation: Place the mixture in a temperature-controlled environment. Incubate at 60 °C for a period of 8 days to facilitate the isomerization reaction.

-

Extraction: Following incubation, extract the prenylflavonoids from the solid matrix using an appropriate solvent such as methanol or ethanol.

-

Analysis: Quantify the concentration of 8-prenylnaringenin using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing results against a certified standard.

Caption: Workflow for the solid-state isomerization of DMX to 8-PN.

Protocol: Chemical Synthesis of Desmethylxanthohumol

This protocol outlines a general approach based on a reported synthesis of DMX.[11][12]

-

Protection of Starting Materials: Commercially available phloracetophenone (1-(2,4,6-trihydroxyphenyl)ethanone) and 4-hydroxybenzaldehyde are used as precursors. The hydroxyl groups are protected, for example, as methoxymethyl (MOM) ethers, to prevent unwanted side reactions.

-

Aldol Condensation: The MOM-protected acetophenone and MOM-protected benzaldehyde undergo a Claisen-Schmidt (aldol) condensation reaction under basic conditions to form the chalcone scaffold.

-

Prenylation: A prenyl group is introduced onto the aromatic ring. This can be achieved through various methods, such as a Mitsunobu reaction to form a prenyl ether followed by a Claisen rearrangement.[13][14]

-

Deprotection: The protecting groups (e.g., MOM ethers) are removed under optimized acidic conditions to yield the final product, desmethylxanthohumol. Care must be taken to prevent acid-catalyzed cyclization into the corresponding flavanone.[13]

-

Purification: The final compound is purified using chromatographic techniques, such as column chromatography or high-speed counter-current chromatography (HSCCC).[15][16]

Protocol: Fungal Biotransformation of Prenylated Flavonoids

While specific protocols for DMX are less common, methodologies for the related compound xanthohumol can be adapted. Entomopathogenic filamentous fungi are effective biocatalysts.[17][18]

-

Microorganism and Culture: Cultivate a selected fungal strain (e.g., Isaria fumosorosea KCh J2) in a suitable liquid medium (e.g., Sabouraud dextrose broth) in shake flasks at 25-28 °C for 72 hours to obtain a seed culture.

-

Biotransformation: Inoculate a larger volume of the production medium with the seed culture. After a period of growth (e.g., 72 hours), add a solution of the substrate (DMX or a related chalcone) dissolved in a minimal amount of a solvent like acetone or DMSO.

-

Incubation and Monitoring: Continue incubation for 7-10 days. Monitor the transformation of the substrate and the formation of products by periodically taking samples and analyzing them with Thin Layer Chromatography (TLC) or HPLC.

-

Extraction: After the incubation period, separate the mycelium from the culture medium by filtration. Extract the filtrate with a solvent such as ethyl acetate. Separately, extract the mycelium after homogenization.

-

Isolation and Identification: Combine the extracts, evaporate the solvent, and purify the resulting products using column chromatography or preparative HPLC. Characterize the structure of the resulting flavonoids using NMR and MS analysis.

Signaling Pathways of DMX Derivatives

The biological activity of DMX-derived flavonoids, particularly 8-PN, is a subject of intense research. 8-PN exerts its effects by modulating key cellular signaling pathways.

Estrogen Receptor (ER) Signaling

8-Prenylnaringenin is a potent phytoestrogen that binds with high affinity to both estrogen receptor isoforms, ERα and ERβ, with a preference for ERα.[3][9][19] Its activity is greater than that of other well-known phytoestrogens like genistein and daidzein.[9]

-

Mechanism of Action: Upon entering a target cell, 8-PN binds to ERα in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in processes such as cell proliferation and differentiation.[3][19] This pathway is central to its effects on menopausal symptoms and hormone-dependent tissues.[3]

Caption: 8-PN mediated activation of the Estrogen Receptor α pathway.

AMPK Signaling Pathway

Animal studies have shown that treatment with 8-PN can activate the AMP-activated protein kinase (AMPK) signaling pathway.[20] AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to the suppression of anabolic processes like lipogenesis (fat synthesis) and the promotion of catabolic processes. This mechanism is implicated in the observed metabolic benefits of 8-PN, such as preventing body weight gain and improving insulin resistance in diabetic mouse models.[20]

Conclusion and Future Perspectives

Desmethylxanthohumol is a pivotal molecule in flavonoid chemistry and biology. As a direct precursor, it enables the natural biosynthesis of xanthohumol and the chemical or thermal formation of 6- and 8-prenylnaringenin. The ability to efficiently convert DMX, particularly from agro-industrial byproducts like spent hops, into the highly bioactive 8-PN presents significant opportunities for the development of nutraceuticals and pharmaceuticals. Future research should focus on optimizing conversion yields through novel catalytic or biocatalytic methods, further elucidating the complex signaling pathways modulated by DMX derivatives, and conducting clinical trials to validate their therapeutic potential in areas such as metabolic disease and hormone-related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. EC 2.1.1.338 [iubmb.qmul.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Hop Estrogen-Active Material for Production of Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portal.fis.tum.de [portal.fis.tum.de]

- 12. scilit.com [scilit.com]

- 13. Collection - Total Synthesis of Xanthohumol - Journal of Natural Products - Figshare [acs.figshare.com]

- 14. Synthesis of xanthohumol and xanthohumol-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biotransformation of Xanthohumol by Entomopathogenic Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. apexbt.com [apexbt.com]

Desmethylxanthohumol: A Technical Guide to Initial In Vitro Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a naturally occurring prenylated chalcone found in the female inflorescences (hops) of the Humulus lupulus L. plant. Structurally related to the more abundant xanthohumol (XN), DMX serves as a biosynthetic precursor to a variety of other prenylflavonoids.[1] Notably, it can readily isomerize into 6-prenylnaringenin (6-PN) and the potent phytoestrogen 8-prenylnaringenin (8-PN).[2] Initial in vitro investigations have revealed that DMX possesses a spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, positioning it as a molecule of interest for further pharmacological research.[2]

Anti-Cancer Bioactivity

The anti-cancer properties of Desmethylxanthohumol have been explored through various in vitro models, primarily focusing on its ability to induce apoptosis and inhibit cell proliferation.

Apoptosis Induction

Early studies identified DMX as a potent inducer of apoptosis. In assays involving lymphoid leukemic cells, DMX demonstrated significant apoptosis-inducing capabilities.[2] Further investigation showed that it triggers cell death through the mitochondrial pathway in Burkitt's lymphoma cells (BJAB) and in primary lymphoblasts from childhood acute lymphoblastic leukemia (ALL).

Antiproliferative Activity

While DMX has shown antiproliferative effects, studies comparing it to its parent compound, xanthohumol (XN), and its derivatives suggest its activity can be cell-line dependent. In a study using human prostate cancer cell lines (PC-3 and DU145), DMX was found to be the least active of the hop flavonoids tested, though it still contributed to the overall anti-proliferative profile of this family of compounds.[3] Specific quantitative data remains limited in the public domain, with most studies focusing on the more potent related compounds.

Table 1: Antiproliferative Activity of Hop-Derived Prenylflavonoids (72h Incubation)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Xanthohumol (XN) | DU145 (Prostate) | 12.3 ± 1.1[3] |

| Xanthohumol (XN) | PC-3 (Prostate) | 13.2 ± 1.1[3] |

| 6-Prenylnaringenin (6-PN) | PC-3 (Prostate) | 18.4 ± 1.2[3] |

| 8-Prenylnaringenin (8-PN) | PC-3 (Prostate) | 33.5 ± 1.0[3] |

| 8-Prenylnaringenin (8-PN) | DU145 (Prostate) | 43.1 ± 1.2[3] |

| Isoxanthohumol (IX) | PC-3 (Prostate) | 45.2 ± 1.1[3] |

| Isoxanthohumol (IX) | DU145 (Prostate) | 47.4 ± 1.1[3] |

| Desmethylxanthohumol (DMX) | PC-3, DU145 | Noted as the least active; specific IC50 not provided.[3] |

Note: Data for related compounds are provided for context due to the limited availability of specific IC50 values for DMX.

Inhibition of Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation and is often dysregulated in cancer.[4][5][6] Many natural flavonoids exert their anticancer effects by inhibiting this pathway.[6][7] While direct studies on DMX are sparse, its structural analog xanthohumol has been shown to modulate PI3K/Akt signaling, suggesting a probable mechanism of action for DMX and other hop-derived flavonoids.[4][8] Inhibition typically involves reducing the phosphorylation of key kinases like Akt and mTOR, leading to downstream effects that suppress cell growth and induce apoptosis.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-proliferative properties of prenylated flavonoids from hops (Humulus lupulus L.) in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Xanthohumol: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Mechanism of Action of Desmethylxanthohumol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX) is a prenylated chalcone found in the hop plant (Humulus lupulus). As a precursor to Xanthohumol (XN) and other bioactive flavonoids, DMX has garnered significant interest for its diverse pharmacological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of DMX, with a focus on its impact on key cellular signaling pathways implicated in cancer and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Molecular Mechanisms of Action

Desmethylxanthohumol exerts its biological effects through a multi-targeted approach, primarily by modulating critical signaling pathways that regulate cell growth, survival, and inflammation. Its mechanism of action is closely related to that of its methylated derivative, Xanthohumol, and often involves direct interaction with key regulatory proteins.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. DMX, similar to XN, has been shown to be a potent inhibitor of this pathway.[3]

The primary mechanism of NF-κB inhibition by DMX is believed to be through the direct inhibition of IκB kinase (IKK) .[4] Specifically, the electrophilic α,β-unsaturated ketone in the chalcone backbone of DMX can covalently bind to cysteine residues in the activation loop of IKKβ, thereby preventing its phosphorylation and activation. This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[3][4]

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Synthesis of demethylxanthohumol, a new potent apoptosis-inducing agent from hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthohumol prevents dextran sulfate sodium-induced colitis via inhibition of IKKβ/NF-κB signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Dawn of a Potential Therapeutic: Early Pharmacological Research on Desmethylxanthohumol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylxanthohumol (DMX), a prenylated chalcone found in the hops plant (Humulus lupulus), is emerging as a compound of significant interest in the field of pharmacology. As a precursor to the potent phytoestrogen 8-prenylnaringenin (8-PN) and a metabolite of the more abundant xanthohumol (XN), early research into DMX has revealed a compelling profile of bioactivities, including antiproliferative, apoptosis-inducing, and anti-inflammatory effects. This technical guide provides an in-depth overview of the foundational preclinical research on DMX, with a focus on its pharmacological potential, underlying mechanisms of action, and the experimental methodologies used in its initial characterization. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic promise.

Pharmacological Activities and Quantitative Data

Early investigations have primarily focused on the anticancer and anti-inflammatory properties of Desmethylxanthohumol. The compound has demonstrated a capacity to inhibit the growth of various cancer cell lines and induce programmed cell death.

Antiproliferative Activity

Desmethylxanthohumol has been evaluated for its ability to inhibit the proliferation of human cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, have been determined in several studies. While DMX has shown activity, it has been noted in some contexts to be less potent than its precursor, xanthohumol.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | >50 | [1] |

| DU145 | Prostate Cancer | >50 | [1] |

| BJAB | Burkitt's Lymphoma | Data not quantified, but antiproliferative effects noted | [2] |

| Primary lymphoblasts | Acute Lymphoblastic Leukemia | Data not quantified, but antiproliferative effects noted | [2] |

Note: The available direct quantitative data for DMX's antiproliferative effects are limited in early research. For context, its precursor, xanthohumol, demonstrates IC50 values in the range of 10-50 µM against a variety of cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma.[3]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of Desmethylxanthohumol and its related compounds are underpinned by their interaction with critical cellular signaling pathways that regulate cell survival, proliferation, and inflammation.

Induction of Apoptosis via the Mitochondrial Pathway

A significant finding in the early research of Desmethylxanthohumol is its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for the elimination of malignant cells. Studies have indicated that DMX triggers apoptosis through the intrinsic, or mitochondrial, pathway.[2] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executive enzymes of apoptosis, ultimately leading to cell death.

Modulation of Pro-inflammatory Signaling Pathways

While direct and detailed mechanistic studies on Desmethylxanthohumol's anti-inflammatory effects are still emerging, research on its precursor, xanthohumol, provides a strong indication of the likely pathways involved. Xanthohumol is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[4] It is hypothesized that DMX shares this mechanism. Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer.[5] Xanthohumol has been shown to inhibit this pathway, leading to decreased cell survival and enhanced apoptosis. It is plausible that DMX also exerts its effects through modulation of this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of Desmethylxanthohumol and its related compounds.

Synthesis of Desmethylxanthohumol

A common method for the synthesis of Desmethylxanthohumol is through an aldol condensation reaction.[2]

-

Protection of Starting Materials: Commercially available phloracetophenone and 4-hydroxybenzaldehyde are protected using a suitable protecting group, such as methoxymethyl (MOM) ether, to prevent unwanted side reactions.

-

Aldol Condensation: The MOM-protected acetophenone and MOM-protected benzaldehyde are subjected to an aldol condensation reaction in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol.

-

Deprotection: The resulting MOM-protected Desmethylxanthohumol is then deprotected, typically using an acidic workup, to yield the final Desmethylxanthohumol product.

-

Purification: The crude product is purified using techniques such as column chromatography to obtain pure Desmethylxanthohumol.

Cell Viability and Antiproliferative Assays

To determine the effect of Desmethylxanthohumol on cell viability and proliferation, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly employed.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with various concentrations of Desmethylxanthohumol (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Assay:

-

After the incubation period, MTT reagent is added to each well and incubated for a few hours.

-

Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.

-

-

SRB Assay:

-

Cells are fixed with trichloroacetic acid.

-

The fixed cells are then stained with the SRB dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the bound dye is solubilized with a Tris-based solution.

-

-

Data Acquisition: The absorbance of the colored solution in each well is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V Staining

Annexin V staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with Desmethylxanthohumol at the desired concentrations for a specified time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

-

Staining: Fluorescently-labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Necrotic cells will be positive for PI and negative for Annexin V.

-

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Conclusion and Future Directions

The early research on Desmethylxanthohumol has laid a promising foundation for its potential as a therapeutic agent, particularly in the realm of oncology and inflammatory diseases. Its ability to induce apoptosis in cancer cells and the hypothesized modulation of key signaling pathways like NF-κB and PI3K/Akt warrant further and more direct investigation. Future research should focus on elucidating the precise molecular targets of DMX, expanding the evaluation of its efficacy in a broader range of disease models, and conducting comprehensive pharmacokinetic and toxicological studies to pave the way for potential clinical translation. The detailed experimental protocols and mechanistic insights provided in this guide aim to support and accelerate these future research endeavors.

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of demethylxanthohumol, a new potent apoptosis-inducing agent from hops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Accumulation of Desmethylxanthohumol During Hop Plant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX), a key prenylflavonoid found in the hop plant (Humulus lupulus L.), is a compound of significant interest to the pharmaceutical and brewing industries. As a direct precursor to the potent phytoestrogen 8-prenylnaringenin, understanding the dynamics of DMX accumulation during hop plant development is crucial for optimizing its production for various applications. This technical guide provides an in-depth overview of the biosynthesis of DMX, its accumulation patterns in different hop varieties and developmental stages, and detailed methodologies for its quantification.

Introduction

Hops, the female inflorescences of the hop plant, are renowned for their contribution of bitterness and aroma to beer. Beyond their role in brewing, hops are a rich source of bioactive compounds, including a class of prenylated flavonoids with diverse pharmacological properties. Among these, desmethylxanthohumol (DMX) stands out due to its biological activities and its role as a biosynthetic precursor to other significant flavonoids.

The concentration of DMX in hop cones is influenced by genetic factors, environmental conditions, and, most critically, the developmental stage of the plant. This guide synthesizes current scientific knowledge on the accumulation of DMX, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Biosynthesis of Desmethylxanthohumol

The biosynthesis of DMX is a specialized branch of the flavonoid pathway, occurring primarily in the lupulin glands of hop cones.[1] The pathway involves a series of enzymatic reactions that convert precursors from the general phenylpropanoid metabolism into this specific prenylated chalcone.

The key steps in the biosynthesis of DMX are:

-

Chalcone Synthase (CHS) Activity: The process begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS). This reaction forms naringenin chalcone.[2]

-

Prenylation: The naringenin chalcone molecule is then prenylated by a prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the A-ring of the chalcone. This step is a critical branch point leading to the formation of prenylflavonoids and results in the synthesis of desmethylxanthohumol.

-

Subsequent Methylation: DMX can be further methylated by the enzyme O-methyltransferase (OMT) to produce xanthohumol, another major prenylflavonoid in hops.[3]

dot

Figure 1: Biosynthetic pathway of Desmethylxanthohumol (DMX) in hops.

Accumulation of Desmethylxanthohumol during Hop Development

The concentration of DMX in hop plants is not static; it varies significantly throughout the plant's life cycle, with the highest accumulation occurring in the female cones during their development.

Distribution in Plant Tissues

While DMX is most concentrated in the lupulin glands of mature hop cones, it can also be detected in other parts of the plant, including leaves and male inflorescences, albeit at much lower concentrations.[4][5] Research indicates that the key compounds for flavor and health benefits are distributed throughout various parts of the hop plant.[4]

Accumulation during Cone Maturation

Numerous studies have demonstrated a gradual increase in the levels of DMX as female inflorescences develop into mature cones.[4][5] The accumulation pattern can vary between different hop varieties, with each exhibiting individual rates of DMX synthesis.[4]

Quantitative Data on Desmethylxanthohumol Accumulation

The following tables summarize quantitative data on DMX concentrations in various hop cultivars at different stages of development, as reported in scientific literature.

Table 1: Accumulation of Desmethylxanthohumol (% w/w) in Different Hop Varieties During Cone Development. [6]

| Hop Variety | Early Flowering | Small Cones | Medium Cones | Mature Cones |

| Wye Challenger | 0.03 | 0.08 | 0.12 | 0.15 |

| Wye Target | 0.02 | 0.05 | 0.09 | 0.11 |

| Golding | 0.01 | 0.03 | 0.05 | 0.07 |

| Admiral | 0.04 | 0.10 | 0.15 | 0.18 |

| Whitbread Golding Variety | 0.02 | 0.04 | 0.06 | 0.08 |

Table 2: Average Concentration of Desmethylxanthohumol and Other Prenylflavonoids in Selected Hop Varieties (% dry weight). [7]

| Hop Variety | Desmethylxanthohumol (DMX) | Xanthohumol (XN) | 6-Geranylnaringenin |

| German Perle | 0.08 | 0.45 | 0.01 |

| Saaz | 0.05 | 0.30 | 0.005 |

| German Hersbrucker | 0.06 | 0.35 | 0.007 |

Experimental Protocols for Quantification of Desmethylxanthohumol

Accurate quantification of DMX is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical method employed for this purpose.[4][6]

Sample Preparation

-

Harvesting and Drying: Hop cones are harvested at the desired developmental stage. For accurate quantification of DMX, it is crucial to handle the samples consistently. The cones are typically dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of prenylflavonoids.

-

Grinding: The dried hop cones are ground into a fine powder to ensure efficient extraction.

-

Extraction: A known weight of the hop powder is extracted with a suitable solvent. Methanol or ethanol are commonly used. The extraction is often performed using sonication or shaking for a defined period to ensure complete extraction of the target compounds.

-

Filtration: The resulting extract is filtered through a 0.45 µm filter to remove particulate matter before HPLC analysis.

HPLC Analysis

A detailed protocol for the quantification of DMX using HPLC is provided below, based on methodologies described in the literature.[6]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of prenylflavonoids.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: DMX is typically detected at a wavelength of 370 nm.

-

Quantification: Quantification is performed by creating a calibration curve using a certified DMX standard. The concentration of DMX in the samples is determined by comparing the peak area of the analyte with the calibration curve.

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. scribd.com [scribd.com]

- 3. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pureportal.ilvo.be [pureportal.ilvo.be]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Unseen Influence: A Technical Guide to Desmethylxanthohumol in Beer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylxanthohumol (DMX), a prenylated chalcone originating from the hop plant (Humulus lupulus), represents a pivotal, albeit often overlooked, component in the complex chemical tapestry of beer. While its direct contribution to the sensory profile of the final product is subtle, its significance lies in its role as a key biosynthetic precursor and its potential pharmacological activities. This technical guide provides an in-depth exploration of the role of Desmethylxanthohumol in the chemical composition of beer, detailing its biogenesis, transformation during the brewing process, and its implications for both brewing science and drug development. This document summarizes quantitative data, outlines detailed experimental protocols for its analysis, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Genesis of Desmethylxanthohumol in Hops

Desmethylxanthohumol is a naturally occurring flavonoid found in the lupulin glands of hop cones.[1] It serves as the direct precursor to Xanthohumol (XN), the most abundant prenylated flavonoid in hops.[2][3] The biosynthesis of XN involves the methylation of DMX by the enzyme O-methyltransferase (OMT1).[2][3] While present in smaller quantities than XN in raw hops, DMX is a critical starting point for a cascade of chemical transformations that occur during the brewing process.[4]

The Transformation of Desmethylxanthohumol in the Brewing Process

The journey of Desmethylxanthohumol from the hop cone to the finished beer is marked by significant chemical changes, primarily driven by the heat of the wort boiling stage.

Isomerization to Prenylnaringenins

During wort boiling, DMX readily undergoes thermal isomerization to form a racemic mixture of 6-prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN).[4][5] This conversion is of particular interest to the scientific community as 8-PN is recognized as one of the most potent phytoestrogens known.[4] The efficiency of this isomerization significantly impacts the final concentration of these bioactive compounds in beer.

Quantitative Analysis of Desmethylxanthohumol in Beer

The concentration of Desmethylxanthohumol and its derivatives in beer is highly variable and depends on factors such as hop variety, hopping rate and timing, and brewing conditions.[6] Advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are required for accurate quantification.[7]

Concentration of Desmethylxanthohumol and Related Compounds in Beer

The following table summarizes the concentration ranges of DMX and its key derivatives found in various types of beer, as reported in the scientific literature.

| Compound | Beer Style | Concentration Range (mg/L) | Reference(s) |

| Desmethylxanthohumol (DMX) | Various | 43 - 4000 µg/L | [8] |

| Xanthohumol (XN) | Lager | 0.009 - 0.034 | [6] |

| Stout and Porter | 0.34 - 0.69 | [6] | |

| Dry-Hopped Dark Beers | 1.77 - 3.83 | [6] | |

| Various Commercial Beers | 0.028 - 0.062 | [9][10] | |

| Isoxanthohumol (IXN) | Lager | 0.4 - 0.68 | [6] |

| Various Hopped Beers | 0.04 - 3.44 | [7] | |

| Dry-Hopped Dark Beers | 0.85 - 1.19 | [6] | |

| 8-Prenylnaringenin (8-PN) | Various | 1 - 240 µg/L | [8] |

| 6-Prenylnaringenin (6-PN) | Various | Not consistently reported |

Experimental Protocols for Analysis

Accurate quantification of Desmethylxanthohumol and its related compounds in a complex matrix like beer necessitates meticulous sample preparation and sophisticated analytical instrumentation.

Sample Preparation for HPLC-MS/MS Analysis

-

Degassing: Beer samples are first degassed to remove carbonation, which can interfere with subsequent steps. This is typically achieved through sonication or vigorous shaking.[2][11]

-

Extraction: A liquid-liquid extraction is commonly employed. An aliquot of the degassed beer is mixed with an organic solvent such as ethyl acetate.[11] For solid samples like hops, a solid-liquid extraction with methanol is typical.[12]

-

Internal Standard Spiking: To ensure accuracy and account for matrix effects, a deuterated internal standard (e.g., D3-Xanthohumol) is added to the sample before extraction.[11]

-

Concentration and Reconstitution: The organic phase containing the analytes is separated, evaporated to dryness under a stream of nitrogen, and then reconstituted in a suitable solvent, such as a mixture of acetonitrile and water, for injection into the HPLC system.[13]

HPLC-MS/MS Analysis

-

Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of prenylflavonoids.[9][13] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile is employed to achieve optimal separation.[9][13]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the preferred method for detection and quantification.[2][7] This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the target analytes in the complex beer matrix. Specific precursor-to-product ion transitions are monitored for each compound.

Biological Activity and Signaling Pathways

While research on the specific biological activities of Desmethylxanthohumol is ongoing, studies on its close structural analog, Xanthohumol, provide valuable insights into its potential mechanisms of action, particularly in the context of cancer chemoprevention and cellular signaling.

Interaction with the PTEN/Akt/mTOR Signaling Pathway